molecular formula C4H8ClNOS B12805752 1-Chloro-2-methyl-2-(sulfinylamino)propane CAS No. 1477-74-3

1-Chloro-2-methyl-2-(sulfinylamino)propane

Cat. No.: B12805752
CAS No.: 1477-74-3
M. Wt: 153.63 g/mol
InChI Key: RVAQLVCMDNLBBJ-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-2-(sulfinylamino)propane is an organic compound with a unique structure that includes a chlorine atom, a methyl group, and a sulfinylamino group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-methyl-2-(sulfinylamino)propane typically involves the chlorination of 2-methylpropane followed by the introduction of the sulfinylamino group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization can help in achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-2-(sulfinylamino)propane can undergo various chemical reactions, including:

    Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted propanes depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-methyl-2-(sulfinylamino)propane has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-2-(sulfinylamino)propane involves its interaction with molecular targets such as enzymes and receptors. The sulfinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The chlorine atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

    1-Chloro-2-methylpropane: Lacks the sulfinylamino group, making it less reactive in certain chemical reactions.

    2-Chloro-2-methylpropane: Similar structure but different reactivity due to the position of the chlorine atom.

    1-Chloro-2-methyl-2-(sulfonylamino)propane: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties.

Properties

CAS No.

1477-74-3

Molecular Formula

C4H8ClNOS

Molecular Weight

153.63 g/mol

IUPAC Name

1-chloro-2-methyl-2-(sulfinylamino)propane

InChI

InChI=1S/C4H8ClNOS/c1-4(2,3-5)6-8-7/h3H2,1-2H3

InChI Key

RVAQLVCMDNLBBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)N=S=O

Origin of Product

United States

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